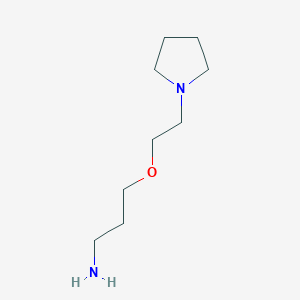
3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine is a chemical compound with the molecular formula C9H20N2O It is characterized by the presence of a pyrrolidine ring, an ethoxy group, and a propan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine typically involves the reaction of pyrrolidine with 3-chloropropan-1-amine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the pyrrolidine ring attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or acyl groups .
Scientific Research Applications
3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological processes and as a potential ligand for biological targets.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The ethoxy and propan-1-amine groups may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(Pyrrolidin-1-yl)propan-1-amine: This compound lacks the ethoxy group present in 3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine, which may affect its reactivity and biological activity.
3-(Pyrrolidin-1-yl)propan-1-ol:
Uniqueness
The presence of both the pyrrolidine ring and the ethoxy group in this compound makes it unique compared to similar compounds. These structural features can enhance its reactivity and binding affinity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
3-(2-pyrrolidin-1-ylethoxy)propan-1-amine |
InChI |
InChI=1S/C9H20N2O/c10-4-3-8-12-9-7-11-5-1-2-6-11/h1-10H2 |
InChI Key |
PRNDCFAMLUFNKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















